The Discovery and Isolation of Tigloylgomisin H from Schisandra chinensis: A Technical Guide
The Discovery and Isolation of Tigloylgomisin H from Schisandra chinensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Tigloylgomisin H, a dibenzocyclooctadiene lignan found in Schisandra chinensis. This document details the experimental protocols for extraction and purification, summarizes quantitative data, and describes the spectroscopic techniques used for its characterization.
Introduction
Schisandra chinensis (Turcz.) Baill., a woody vine native to East Asia, has a long history of use in traditional medicine.[1] Its fruit, known as "five-flavor berry," is rich in a variety of bioactive compounds, with lignans being of particular interest for their diverse pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and anticancer effects.[1][2] Among the numerous lignans isolated from this plant, Tigloylgomisin H belongs to the dibenzocyclooctadiene class, which is characteristic of the Schisandraceae family. The discovery of this and other related lignans dates back to the extensive work of Ikeya and colleagues in the late 1970s and early 1980s, who systematically investigated the constituents of Schisandra chinensis.[3][4][5]
Data Presentation: Quantitative Analysis of Tigloylgomisin H
The concentration of Tigloylgomisin H can vary depending on the part of the plant, geographical origin, and extraction method. The following table summarizes the quantitative data available from various studies.
| Plant Part | Extraction Method | Analytical Method | Concentration of Tigloylgomisin H | Reference |
| Fruits | Pressurized Liquid Extraction (Methanol) | HPLC-DAD | Part of a total lignan content of 17.21 mg/g | [6] |
| Stems and Rhizomes | Not specified | Not specified | Angeloylgomisin H (a closely related isomer) was found at 31.4 mg/100 g DW | [1] |
Experimental Protocols
The following protocols are a synthesis of established methods for the extraction and isolation of lignans from Schisandra chinensis and are applicable for the targeted isolation of Tigloylgomisin H.
Extraction of Crude Lignan Mixture
Objective: To obtain a crude extract enriched with lignans from the dried fruits of Schisandra chinensis.
Materials:
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Dried fruits of Schisandra chinensis
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Methanol or 80% aqueous ethanol
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Grinder or mill
-
Large glass container with a lid
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Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
Procedure:
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Preparation of Plant Material: The dried fruits of Schisandra chinensis are ground into a coarse powder to increase the surface area for extraction.
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Maceration: The powdered plant material is soaked in methanol or 80% aqueous ethanol at a solid-to-solvent ratio of 1:10 (w/v) in a sealed container.[7]
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Extraction: The mixture is left to macerate for 24-48 hours at room temperature with occasional agitation. This process is typically repeated three times to ensure exhaustive extraction.
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Filtration and Concentration: The combined extracts are filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.
Isolation and Purification of Tigloylgomisin H
Objective: To isolate and purify Tigloylgomisin H from the crude lignan extract using chromatographic techniques.
Materials:
-
Crude lignan extract
-
Silica gel (for column chromatography)
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate, methanol)
-
High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)
-
Reversed-phase C18 column
-
Acetonitrile and water (HPLC grade)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Silica Gel Column Chromatography (Initial Fractionation):
-
The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
-
The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Fractions are collected and monitored by TLC. Fractions showing similar profiles are combined. This initial step serves to separate the lignans from other classes of compounds.[8]
-
-
High-Speed Counter-Current Chromatography (HSCCC) or further Silica Gel Chromatography (Intermediate Purification):
-
The lignan-rich fractions are further purified using HSCCC with a suitable two-phase solvent system (e.g., petroleum ether-ethyl acetate-methanol-water) or another round of silica gel column chromatography with a shallower solvent gradient to achieve better separation of individual lignans.[8]
-
-
Preparative High-Performance Liquid Chromatography (Final Purification):
-
Fractions containing Tigloylgomisin H (as identified by analytical HPLC) are subjected to preparative or semi-preparative HPLC on a reversed-phase C18 column.
-
The mobile phase typically consists of a gradient of acetonitrile and water.[9]
-
The elution is monitored with a UV detector, and the peak corresponding to Tigloylgomisin H is collected.
-
The purity of the isolated compound is confirmed by analytical HPLC.
-
Structure Elucidation
The structure of Tigloylgomisin H was elucidated using a combination of spectroscopic methods.
1. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to determine the molecular weight of the isolated compound.
-
Expected Data: The mass spectrum would show a molecular ion peak corresponding to the molecular formula of Tigloylgomisin H.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for determining the detailed structure.
-
Expected ¹H NMR Data: The ¹H NMR spectrum of a dibenzocyclooctadiene lignan like Tigloylgomisin H would typically show:
-
Signals for aromatic protons.
-
Signals for methoxy groups.
-
Signals for methyl groups.
-
Signals for methylene and methine protons in the cyclooctadiene ring.
-
Signals corresponding to the tigloyl group.
-
-
Expected ¹³C NMR Data: The ¹³C NMR spectrum would show the corresponding signals for all the carbon atoms in the molecule, including the aromatic carbons, methoxy carbons, and the carbons of the cyclooctadiene ring and the tigloyl side chain.
-
2D NMR: COSY, HSQC, and HMBC experiments would be used to establish the connectivity between protons and carbons, confirming the dibenzocyclooctadiene skeleton and the position of the tigloyl group.
Signaling Pathways
Currently, there is a lack of specific research on the signaling pathways directly modulated by Tigloylgomisin H. However, related gomisins from Schisandra chinensis, such as gomisin N and gomisin J, have been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of p38 MAPK, ERK1/2, and JNK.[10] Gomisin L1 has been reported to induce apoptosis in cancer cells through the regulation of NADPH oxidase and the production of reactive oxygen species (ROS).[2][7] It is plausible that Tigloylgomisin H may have similar biological activities and interact with these or related pathways. Further research is required to elucidate the specific molecular mechanisms of Tigloylgomisin H.
Visualizations
Caption: Workflow for the discovery and isolation of Tigloylgomisin H.
Caption: Generalized inflammatory signaling pathway potentially modulated by gomisins.
References
- 1. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis [mdpi.com]
- 2. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) The Constituents of Schizandra Chinensis Baill. The [research.amanote.com]
- 4. scilit.com [scilit.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. doaj.org [doaj.org]
- 9. Analysis of Schisandra chinensis and Schisandra sphenanthera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
